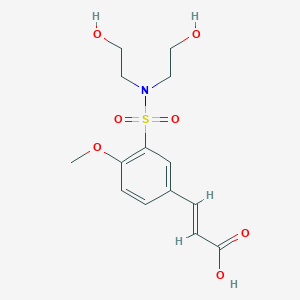

(E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of vascular tone, platelet aggregation, and inflammation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension, heart failure, and diabetes.

Applications De Recherche Scientifique

Biotechnological Applications

Lactic acid, a key hydroxycarboxylic acid produced from biomass fermentation, serves as a precursor for several valuable chemicals, including acrylic acid. The synthesis of biodegradable polymers and its role as a green chemistry feedstock highlight the compound's biotechnological significance. The production of acrylic acid from lactic acid through chemical and biotechnological routes underscores the potential of using biomass as a sustainable source for valuable chemicals (Gao, Ma, & Xu, 2011).

Industrial and Environmental Relevance

Acrylamide, utilized in polymer production, showcases the industrial relevance of acrylic acid derivatives. The synthesis of polyacrylamide, used in various applications such as water treatment, highlights the chemical's industrial utility. Additionally, the exploration of acrylamide's formation, particularly from asparagine via the Maillard reaction, underscores its environmental and food safety implications (Taeymans et al., 2004).

Anticancer Research

Cinnamic acid derivatives, including compounds structurally related to acrylic acid, have been explored for their anticancer potentials. The reactivity and versatility of cinnamic acids have propelled research into their use as synthetic antitumor agents, underscoring the medicinal research applications of acrylic acid derivatives (De, Baltas, & Bedos-Belval, 2011).

Advanced Materials and Nanotechnology

Research into the grafting of hydroxyethylcellulose, for instance, showcases the application of acrylic acid in creating advanced materials with biomedical applications. The ability to form copolymers with improved properties for drug delivery and stimuli-sensitive hydrogels exemplifies the compound's role in nanotechnology and materials science (Noreen et al., 2020).

Flame Retardancy in Polymers

The development of flame-retardant polyester and vinyl resins using derivatives of acrylic acid, such as brominated and chlorinated compounds, indicates the compound's application in enhancing material safety. The use of acrylic acid derivatives to improve the flame retardancy of polymers showcases their importance in material science and safety (Weil & Levchik, 2004).

Propriétés

IUPAC Name |

(E)-3-[3-[bis(2-hydroxyethyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7S/c1-22-12-4-2-11(3-5-14(18)19)10-13(12)23(20,21)15(6-8-16)7-9-17/h2-5,10,16-17H,6-9H2,1H3,(H,18,19)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOQOTJEYUMWEW-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N(CCO)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N(CCO)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluorobenzyl)amino]benzenesulfonamide](/img/structure/B2718913.png)

![2-{[(4-chloroanilino)carbothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B2718914.png)

![3,4-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2718915.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2718916.png)

![N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2718925.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2718928.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2718932.png)

![N-(2-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2718935.png)